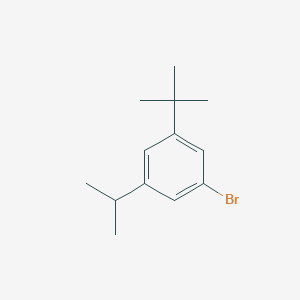

1-Bromo-3-tert-butyl-5-isopropyl-benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19Br |

|---|---|

Molecular Weight |

255.19 g/mol |

IUPAC Name |

1-bromo-3-tert-butyl-5-propan-2-ylbenzene |

InChI |

InChI=1S/C13H19Br/c1-9(2)10-6-11(13(3,4)5)8-12(14)7-10/h6-9H,1-5H3 |

InChI Key |

SLISATSKJGDSHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 3 Tert Butyl 5 Isopropyl Benzene and Analogous Systems

Direct Aromatic Bromination Strategies

Direct bromination of an aromatic ring is often the most straightforward approach to synthesizing bromoarenes. This typically involves the reaction of the aromatic substrate with a bromine source, often in the presence of a catalyst. The regiochemical outcome of the reaction is governed by the electronic and steric effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution (EAS) for Regioselective C-Br Bond Formation

Electrophilic aromatic substitution (EAS) is the most common method for the direct bromination of aromatic compounds nih.govmasterorganicchemistry.com. The reaction proceeds through the attack of an electrophilic bromine species on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion rsc.org. Subsequent loss of a proton restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with a bromine atom rsc.org.

In the case of 1-tert-butyl-3-isopropylbenzene, the two alkyl groups are ortho, para-directing and activating towards electrophilic aromatic substitution. However, the position of bromination is predominantly dictated by steric hindrance. The bulky tert-butyl and isopropyl groups sterically hinder the positions ortho to them (positions 2, 4, and 6), making the C5 position the most accessible for the incoming electrophile.

Optimization of Catalytic Systems (e.g., Lewis Acid Catalysts, Ionic Liquids)

To enhance the electrophilicity of the bromine source (e.g., Br2), a catalyst is often required libretexts.orglibretexts.org. Lewis acids are commonly employed for this purpose. They polarize the Br-Br bond, making one of the bromine atoms more electrophilic and susceptible to attack by the aromatic ring libretexts.orglibretexts.org. Common Lewis acid catalysts for aromatic bromination include iron(III) bromide (FeBr3) and aluminum chloride (AlCl3) libretexts.org. The general mechanism involves the coordination of the Lewis acid to the bromine molecule, generating a more potent electrophile.

For sterically hindered substrates like 1-tert-butyl-3-isopropylbenzene, the choice and optimization of the catalytic system are crucial to achieve high regioselectivity and yield. Overly reactive systems can lead to side reactions or a decrease in selectivity.

Ionic liquids have emerged as green and reusable alternatives to traditional organic solvents and in some cases, can also act as catalysts for electrophilic aromatic brominations. Their use in combination with N-bromosuccinimide (NBS) has been shown to lead to high yields and selectivity in the bromination of some aromatic systems nih.govsigmaaldrich.com. The ionic liquid can activate the brominating agent and influence the regioselectivity of the reaction.

| Catalyst System | Brominating Agent | Substrate Type | Key Advantages |

| FeBr3 / AlCl3 | Br2 | General Aromatic Compounds | High reactivity, readily available |

| Ionic Liquids | NBS | Activated Aromatic Compounds | Recyclable, high selectivity, milder conditions |

| Zeolites | Various | Toluene and similar substrates | High para-selectivity |

Influence of Steric Hindrance on Ortho/Para Selectivity in Bromination

The regioselectivity of electrophilic aromatic substitution on substituted benzenes is a well-established principle. While alkyl groups are electronically ortho, para-directing, the steric bulk of these substituents plays a significant role in determining the ratio of ortho to para products. This effect is particularly pronounced with large alkyl groups like isopropyl and tert-butyl.

In monosubstituted alkylbenzenes, the ratio of para to ortho bromination products increases with the size of the alkyl group. This is due to the increasing steric hindrance at the ortho positions, which impedes the approach of the electrophile. For instance, the para/ortho ratio in bromination is significantly higher for tert-butylbenzene compared to toluene.

A study on the bromination of various alkylbenzenes provided the following average para/ortho rate constant ratios (kobs,para/kobs,ortho), which quantify the regioselectivity:

| Alkyl Substituent | Average kobs,para/kobs,ortho Ratio |

| Ethyl | 0.63 - 0.73 |

| Isopropyl | 6.1 - 6.8 |

| tert-Butyl | 51 - 124 |

Data compiled from studies on bromination under various conditions nsf.gov.

This trend clearly demonstrates that as the steric bulk of the alkyl group increases, the substitution at the less hindered para position is overwhelmingly favored. In 1-Bromo-3-tert-butyl-5-isopropyl-benzene, both the tert-butyl and isopropyl groups direct the incoming bromine to the C5 position (para to one group and meta to the other, but sterically the most accessible). The combined steric influence of these two bulky groups ensures high regioselectivity for bromination at the C5 position.

Regiospecific Bromination Approaches with Tailored Reagents (e.g., Me2SO-HBr, NaBrO3/NaHSO3)

To achieve even greater control over regioselectivity, especially in complex molecules, tailored brominating reagents and systems have been developed.

Bromodimethylsulfonium bromide (Me2SO-HBr): This reagent can be generated in situ from dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr). It is considered a milder and more selective reagent for electrophilic aromatic bromination compared to elemental bromine libretexts.org. This system can be particularly useful for substrates that are sensitive to the harsh conditions of traditional Lewis acid-catalyzed brominations.

Sodium bromate/Sodium bisulfite (NaBrO3/NaHSO3): This combination provides an in-situ generation of bromine. Sodium bromate acts as an oxidizing agent, converting bromide ions (from a source like NaBr) into bromine. This method can be eco-friendly and has been used for the regioselective bromination of various aromatic compounds, including toluenes and other activated systems quora.comreddit.comnih.gov. The reactivity can be modulated by controlling the stoichiometry and reaction conditions.

Free Radical Benzylic Bromination Pathways for Alkyl-Substituted Benzene (B151609) Systems

An alternative pathway for the bromination of alkyl-substituted benzenes is free-radical substitution at the benzylic position (the carbon atom directly attached to the aromatic ring) ucalgary.cayoutube.com. This reaction does not involve the aromatic ring itself but rather the alkyl side chain.

This type of reaction is typically initiated by light or a radical initiator (e.g., benzoyl peroxide) and often employs N-bromosuccinimide (NBS) as the bromine source youtube.comlibretexts.orgorganic-chemistry.orgyoutube.com. The mechanism proceeds via a radical chain reaction. The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent aromatic ring, makes this position particularly susceptible to radical halogenation libretexts.orglibretexts.orgresearchgate.net.

For a molecule like 1-tert-butyl-3-isopropyl-benzene, benzylic bromination would occur at the isopropyl group, as the tert-butyl group has no benzylic hydrogens. The reaction would yield 1-(1-bromo-1-methylethyl)-3-tert-butyl-5-isopropylbenzene. It is important to note that the reaction conditions for free-radical benzylic bromination (light/radical initiator, non-polar solvent) are distinct from those of electrophilic aromatic substitution (Lewis acid catalyst, often in a polar solvent or neat). This allows for selective functionalization of either the aromatic ring or the alkyl side chain.

| Bromination Type | Reagents | Position of Bromination | Mechanism |

| Electrophilic Aromatic Substitution | Br2, FeBr3 | Aromatic Ring | Electrophilic Attack |

| Free-Radical Benzylic Bromination | NBS, light/initiator | Benzylic Carbon | Radical Chain Reaction |

Convergent and Divergent Synthesis from Precursor Molecules

Beyond direct functionalization of a pre-formed dialkylbenzene, this compound and its analogs can be constructed using convergent or divergent synthetic strategies. These approaches offer greater flexibility in the introduction of substituents and can be advantageous for creating libraries of related compounds.

A convergent synthesis involves the preparation of several fragments of the target molecule independently, which are then assembled in the final stages of the synthesis. For the target compound, this could involve, for example, the coupling of a brominated aromatic fragment with an organometallic reagent containing the tert-butyl or isopropyl group.

A divergent synthesis starts from a common precursor that is elaborated into a variety of different products rsc.orgwikipedia.orgnih.gov. For instance, a precursor like 1,3-dibromo-5-isopropylbenzene could be selectively functionalized at one of the bromine positions with a tert-butyl group via a cross-coupling reaction, leading to the target molecule. The remaining bromine could then be used for further transformations, allowing for the synthesis of a diverse range of analogs from a single intermediate. Another divergent approach could start from a polysubstituted benzene derivative that is then brominated. For example, 3,5-disubstituted anilines can be converted to the corresponding bromo-derivatives via a Sandmeyer-type reaction after diazotization guidechem.com.

Synthesis of Polyalkylated Benzene Substrates

The synthesis of the precursor 1-tert-butyl-3-isopropylbenzene is a critical first step. The most common approach for introducing alkyl groups to a benzene ring is the Friedel-Crafts alkylation. libretexts.org This reaction involves the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org

However, the synthesis of a meta-disubstituted benzene with two different alkyl groups, such as 1-tert-butyl-3-isopropylbenzene, presents significant challenges due to the directing effects of the alkyl groups and the potential for polyalkylation. youtube.com Both tert-butyl and isopropyl groups are ortho-, para-directing activators for electrophilic aromatic substitution. Therefore, a direct one-pot Friedel-Crafts alkylation of benzene with a mixture of tert-butyl chloride and isopropyl chloride would lead to a complex mixture of mono-, di-, and polyalkylated products with various isomeric distributions (ortho, meta, and para).

A more controlled, stepwise approach is necessary to achieve the desired 1,3-substitution pattern. One plausible synthetic route would involve:

Friedel-Crafts Alkylation of Benzene with tert-Butyl Chloride: This reaction would yield tert-butylbenzene. Due to the bulky nature of the tert-butyl group, polyalkylation can be minimized by using a large excess of benzene.

Friedel-Crafts Isopropylation of tert-Butylbenzene: The subsequent introduction of the isopropyl group onto the tert-butylbenzene ring would be directed by the tert-butyl group. As an ortho-, para-director, the main products would be 1-tert-butyl-4-isopropylbenzene (para) and 1-tert-butyl-2-isopropylbenzene (ortho). The formation of the desired meta-isomer, 1-tert-butyl-3-isopropylbenzene, would be a minor product under kinetic control.

Obtaining the meta-isomer as the major product often requires thermodynamic control, which can sometimes be achieved by using harsher reaction conditions that allow for isomerization of the initially formed kinetic products (ortho and para) to the more thermodynamically stable meta-isomer. However, the bulky tert-butyl group can sterically hinder the ortho position, potentially leading to a higher para- to ortho-product ratio in the initial alkylation.

An alternative approach to synthesizing 1,3,5-trialkylated benzenes, which are structurally related to the precursor of the target molecule, involves the acid-catalyzed trimerization of ketones. For instance, 1,3,5-triarylbenzenes can be synthesized from the corresponding acetophenones. sapub.org While not directly applicable to the synthesis of 1-tert-butyl-3-isopropylbenzene, this highlights alternative strategies for creating symmetrically substituted benzene rings.

Functional Group Interconversions Leading to Brominated Architectures

Once the polyalkylated benzene substrate, 1-tert-butyl-3-isopropylbenzene, is obtained, the next step is the introduction of a bromine atom. This is typically achieved through electrophilic aromatic substitution, specifically bromination. The reaction usually involves treating the aromatic compound with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). researchgate.net

For a sterically hindered substrate like 1-tert-butyl-3-isopropylbenzene, the directing effects of the existing alkyl groups will determine the position of bromination. Both the tert-butyl and isopropyl groups are ortho-, para-directing. In 1-tert-butyl-3-isopropylbenzene, the positions ortho and para to the tert-butyl group are C2, C4, and C6. The positions ortho and para to the isopropyl group are C2, C4, and C6. Therefore, the incoming electrophile (Br⁺) will be directed to the C2, C4, and C6 positions.

However, the position between the two bulky alkyl groups (C2) is highly sterically hindered. Therefore, bromination is most likely to occur at the C5 position, which is para to the isopropyl group and meta to the tert-butyl group, but activated by both. The position C4 and C6 are also possible, being para to one group and ortho to the other. Predicting the precise regioselectivity would require a careful consideration of the steric and electronic effects.

A relevant example is the bromination of 1,3,5-tri-tert-butylbenzene (B73737). In this highly hindered system, bromination can be achieved using bromine and iron powder at 0°C to yield 1-bromo-2,4,6-tri-tert-butylbenzene. chemspider.com This demonstrates that even with significant steric hindrance, electrophilic aromatic substitution can proceed.

Chemo- and Regioselective Challenges in the Synthesis of Sterically Hindered Bromobenzenes

The synthesis of 1-bromo-3-tert-butyl-5-isopropylbenzene is fraught with challenges related to chemoselectivity and regioselectivity, primarily due to the steric bulk of the substituents.

Challenges in the Synthesis of the Polyalkylated Substrate:

Polyalkylation: As mentioned, Friedel-Crafts alkylation is prone to over-alkylation because the product is more reactive than the starting material. youtube.com This leads to a mixture of mono-, di-, and polyalkylated products. Using a large excess of the aromatic substrate can favor monoalkylation.

Isomer Control: The ortho-, para-directing nature of alkyl groups makes the synthesis of meta-disubstituted benzenes challenging under kinetic control. Achieving a high yield of the 1,3-isomer often requires thermodynamic control, which may not always be feasible or high-yielding.

Carbocation Rearrangements: Friedel-Crafts alkylation involving primary alkyl halides can be complicated by carbocation rearrangements to form more stable secondary or tertiary carbocations. khanacademy.org This is less of a concern when using secondary (isopropyl) and tertiary (tert-butyl) halides, as the corresponding carbocations are relatively stable.

Challenges in the Bromination Step:

Regioselectivity: In a polysubstituted benzene ring, the directing effects of multiple substituents can be additive or conflicting. For 1-tert-butyl-3-isopropylbenzene, both groups direct to the same positions (C2, C4, C6), but steric hindrance plays a crucial role. The bulky tert-butyl and isopropyl groups can block access to the ortho positions, making substitution at the less hindered para position more favorable. The bromination of 1-tert-butyl-3-isopropylbenzene would likely yield a mixture of isomers, with the major product being determined by a delicate balance of electronic activation and steric hindrance.

Steric Hindrance and Reactivity: While alkyl groups activate the benzene ring towards electrophilic aromatic substitution, severe steric hindrance can decrease the reaction rate. The bulky tert-butyl and isopropyl groups can shield the aromatic ring from the approaching electrophile, potentially requiring harsher reaction conditions for bromination to occur. nsf.gov

Comparative Analysis of Synthetic Yields and Selectivity with Related Brominated Benzene Derivatives

Due to the lack of specific literature on the synthesis of 1-bromo-3-tert-butyl-5-isopropylbenzene, a comparative analysis with related, less complex systems is necessary to estimate potential yields and selectivity.

The bromination of monosubstituted alkylbenzenes provides a good starting point for understanding the influence of alkyl groups on reactivity and regioselectivity.

| Substrate | Relative Rate of Bromination (compared to Benzene) | Product Distribution |

| Toluene | 3.5 x 10⁴ | 33% ortho, 67% para, trace meta |

| Ethylbenzene | - | 45% ortho, 55% para |

| Isopropylbenzene | - | 43% ortho, 57% para |

| tert-Butylbenzene | 1.6 x 10² | 16% ortho, 84% para |

Data compiled from various sources on electrophilic aromatic substitution.

The data in the table illustrates several key trends:

Reactivity: All alkyl groups activate the benzene ring towards bromination compared to benzene itself.

Regioselectivity and Steric Hindrance: As the steric bulk of the alkyl group increases from methyl to tert-butyl, the proportion of the ortho-isomer decreases significantly, while the proportion of the para-isomer increases. This is a clear indication of steric hindrance at the ortho position.

For di- and tri-substituted benzenes, these effects are amplified. In the case of 1,3-di-tert-butylbenzene, bromination is expected to occur at the C5 position (para to one tert-butyl group and meta to the other) and the C4/C6 positions (ortho to one and meta to the other), with the C2 position being highly disfavored due to steric hindrance. The bromination of 1,3,5-tri-tert-butylbenzene, a highly symmetrical and sterically hindered molecule, has been reported to give 1-bromo-2,4,6-tri-tert-butylbenzene in a 75% yield, indicating that bromination is feasible despite the significant steric congestion. chemspider.com

Elucidation of Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of 1-Bromo-3-tert-butyl-5-isopropyl-benzene

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic and steric effects of its three substituents. The benzene (B151609) ring, while generally unreactive to electrophiles without a catalyst, can be "activated" or "deactivated" by attached groups. masterorganicchemistry.compressbooks.pub The mechanism for these reactions typically proceeds in two steps: a slow, rate-determining attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by a rapid deprotonation to restore aromaticity. libretexts.orgmsu.edu

The substitution pattern on this compound involves two alkyl groups (tert-butyl and isopropyl) and a halogen (bromo). These groups exert competing effects on the electron density of the aromatic ring.

Activating Groups: The tert-butyl and isopropyl groups are classified as activating substituents. libretexts.org They donate electron density to the benzene ring through an inductive effect and hyperconjugation. This increase in electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.org

| Substituent | Position | Electronic Effect | Overall Effect on Ring |

|---|---|---|---|

| -Br | 1 | Inductive Withdrawal (-I) > Resonance Donation (+R) | Deactivating |

| -C(CH₃)₃ | 3 | Inductive Donation (+I), Hyperconjugation | Activating |

| -CH(CH₃)₂ | 5 | Inductive Donation (+I), Hyperconjugation | Activating |

The regioselectivity of further electrophilic substitution on this compound is dictated by the directing effects of the existing substituents and by steric hindrance. The three available positions for substitution are C2, C4, and C6.

Directing Effects: All three substituents are ortho, para-directors.

The Bromo group at C1 directs incoming electrophiles to positions C2, C6 (ortho), and C4 (para).

The tert-butyl group at C3 directs to positions C2, C4 (ortho), and C6 (para).

The isopropyl group at C5 directs to positions C4, C6 (ortho), and C2 (para).

As a result, all three available positions (C2, C4, and C6) are electronically activated, as they are ortho or para to all three directing groups.

Steric Hindrance: The bulky nature of the tert-butyl and isopropyl groups plays a crucial role in determining the final product distribution. libretexts.org The large size of these groups physically obstructs the approach of the electrophile to the adjacent positions.

Position C2: Flanked by the bromo and the very bulky tert-butyl group.

Position C4: Situated between the bulky tert-butyl and isopropyl groups, making it the most sterically hindered position.

Position C6: Located between the bromo and the isopropyl group.

While all positions are electronically favorable, steric hindrance significantly disfavors substitution at position C4. The reaction is most likely to occur at positions C2 and C6, with the precise ratio of isomers depending on the size of the incoming electrophile and the specific reaction conditions.

| Position of Attack | Electronic Influence | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C2 | Strongly Activated (ortho to -Br, -C(CH₃)₃; para to -CH(CH₃)₂) | High (adjacent to tert-butyl) | Possible Product |

| C4 | Strongly Activated (para to -Br; ortho to -C(CH₃)₃, -CH(CH₃)₂) | Very High (between tert-butyl and isopropyl) | Major Product Unlikely |

| C6 | Strongly Activated (ortho to -Br, -CH(CH₃)₂; para to -C(CH₃)₃) | Moderate (adjacent to isopropyl) | Likely Major Product |

For typical electrophilic brominations using Br₂ and a Lewis acid catalyst like FeBr₃, the rate-determining step is the initial attack of the electrophile on the aromatic ring. libretexts.org The reaction is generally first-order with respect to the aromatic substrate, first-order with respect to bromine, and first-order with respect to the catalyst.

However, studies on sterically hindered substrates, such as 1,3,5-tri-tert-butylbenzene (B73737), have revealed significantly more complex kinetics. rsc.org For this related compound, the observed kinetic order in bromine was found to be exceptionally high (between 5 and 7). This has been attributed to the participation of clustered polybromide anions (e.g., Br₅⁻, Br₇⁻) in the transition state, which are necessary to overcome the steric hindrance of the bulky alkyl groups. rsc.org Given the structural similarities, it is plausible that the bromination of this compound would also exhibit an elevated and complex reaction order in bromine.

| Reaction Type | Experimental Kinetic Order (in Br₂) |

|---|---|

| Bromo-de-protonation | ~5 |

| Bromo-de-tert-butylation | ~7 |

The electrophilic bromination of benzene proceeds via a two-step mechanism, each with its own transition state. libretexts.org The first step, the formation of the arenium ion, is the slow, endergonic, rate-determining step and has a high activation energy (Ea). The second step, the loss of a proton to restore the aromatic ring, is fast, exergonic, and has a very low activation energy. pressbooks.publibretexts.org

| Species/State | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants (Benzene + Br₂) | 0.0 |

| Transition State 1 (C-Br formation) | 32.0 |

| Wheland Intermediate (Arenium Ion) | 21.3 |

| Transition State 2 (Proton removal) | 22.2 |

| Products (Bromobenzene + HBr) | -12.7 |

Kinetic and Thermodynamic Aspects of Bromination Reactions

Radical Reactions at the Benzylic Position

Radical reactions, such as free-radical bromination using N-bromosuccinimide (NBS) with heat or light, are highly selective for the benzylic position. masterorganicchemistry.com This is because the C-H bond at the benzylic position is weaker than other alkyl C-H bonds, and the resulting benzylic radical intermediate is significantly stabilized by resonance with the adjacent aromatic ring. youtube.com

In this compound, there are two types of alkyl substituents, but only one is susceptible to benzylic radical reactions.

tert-butyl group: The benzylic carbon of the tert-butyl group is a quaternary carbon, meaning it has no attached hydrogen atoms. Therefore, benzylic radical formation cannot occur at this position, and the tert-butyl group is unreactive under free-radical conditions. masterorganicchemistry.com

isopropyl group: The benzylic carbon of the isopropyl group is bonded to one hydrogen atom. This benzylic C-H bond is the exclusive site of attack for radical halogenation.

The reaction with NBS proceeds via a radical chain mechanism. A bromine radical (Br•) abstracts the benzylic hydrogen from the isopropyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration) to form the brominated product and a new bromine radical, which continues the chain. The reaction selectively yields 1-bromo-3-(1-bromo-1-methylethyl)-5-tert-butylbenzene.

| Alkyl Group | Benzylic C-H Bonds | Reactivity with NBS | Product |

|---|---|---|---|

| isopropyl | 1 | Reactive | Benzylic Bromination |

| tert-butyl | 0 | Unreactive | No Reaction |

Cross-Coupling Reactivity of Aryl Bromides

The bromine atom on 1-bromo-3-tert-butyl-5-isopropylbenzene makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. However, the steric hindrance imposed by the flanking tert-butyl and isopropyl groups presents significant challenges.

The success of palladium-catalyzed cross-coupling reactions with sterically hindered aryl bromides like 1-bromo-3-tert-butyl-5-isopropylbenzene is highly dependent on the specific reaction type and conditions.

Suzuki-Miyaura Coupling (C-C): This reaction couples an aryl halide with an organoboron reagent. For sterically hindered substrates, the reaction is often sluggish. The presence of ortho-substituents, or in this case, bulky meta-substituents that create a pseudo-ortho-hindered environment, can dramatically decrease reaction yields and rates. mdpi.comsemanticscholar.org Standard palladium catalysts may be ineffective, leading to low conversion and significant side reactions.

Heck Coupling (C-C): The Heck reaction forms a C-C bond between an aryl halide and an alkene. Steric hindrance near the halide can impede the oxidative addition step to the palladium catalyst and the subsequent migratory insertion of the alkene, often resulting in lower yields. mdpi.com

Sonogashira Coupling (C-C): This coupling of an aryl halide with a terminal alkyne can also be sensitive to steric effects. While protocols using highly active catalysts have been developed for hindered substrates, achieving high yields with 1-bromo-3-tert-butyl-5-isopropylbenzene would likely require careful optimization. organic-chemistry.org

Buchwald-Hartwig Amination (C-N): This reaction forms a C-N bond between an aryl halide and an amine. Steric hindrance on the aryl halide can significantly slow down the reaction. The bulky groups impede the approach of the amine nucleophile and can hinder the crucial reductive elimination step from the palladium catalyst.

Buchwald-Hartwig Etherification (C-O): Similar to the amination, the formation of C-O bonds via coupling with alcohols is also challenging with sterically demanding aryl halides.

In general, the primary limitation for these reactions is the difficulty of the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. The bulky alkyl groups can block the catalyst's access to the reaction site.

To address the challenges posed by steric hindrance in cross-coupling reactions involving substrates like 1-bromo-3-tert-butyl-5-isopropylbenzene, several advanced strategies have been developed. nih.gov

Use of Bulky, Electron-Rich Phosphine (B1218219) Ligands: The key to success often lies in the choice of the ligand coordinated to the palladium center. Bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, and tBuXPhos), are highly effective. organic-chemistry.org These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly reactive in the oxidative addition step. The bulk of the ligand also facilitates the final reductive elimination step, preventing catalyst decomposition. organic-chemistry.orgnih.gov

Microwave Irradiation: Microwave-assisted heating can significantly accelerate reaction rates. organic-chemistry.org By rapidly and efficiently heating the reaction mixture, microwave irradiation can provide the necessary activation energy to overcome the steric barriers, often reducing reaction times from hours to minutes and improving yields. mdpi.comorganic-chemistry.org

Development of Specialized Catalyst Systems: Novel catalyst systems are continuously being developed to handle sterically demanding substrates. For instance, palladacycle precatalysts and catalysts incorporating N-heterocyclic carbenes (NHCs) as ligands have shown great promise in coupling hindered partners.

Optimization of Reaction Conditions: Careful tuning of the base, solvent, temperature, and catalyst loading is crucial. For hindered substrates, stronger bases, higher temperatures, and sometimes higher catalyst loadings may be necessary to achieve reasonable conversion rates. preprints.org

Table 2: Common Strategies to Enhance Cross-Coupling of Sterically Hindered Aryl Bromides

| Strategy | Mechanism of Improvement | Representative Examples |

|---|---|---|

| Bulky Phosphine Ligands | Promotes formation of active monoligated Pd(0) species; accelerates reductive elimination. | XPhos, SPhos, RuPhos, tBu₃P |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands that form stable, highly active catalysts. | IPr, IMes |

| Microwave Irradiation | Rapid and efficient heating overcomes high activation barriers. | Accelerated Heck, Suzuki, and Sonogashira reactions. organic-chemistry.org |

| Palladacycle Precatalysts | Highly stable and efficient catalyst precursors that generate active Pd(0) in situ. | Buchwald Palladacycles |

| Optimized Reaction Conditions | Fine-tuning of base, solvent, and temperature to maximize rate and yield. | Use of stronger bases (e.g., K₃PO₄, Cs₂CO₃), polar aprotic solvents (e.g., Dioxane, DMF). |

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-bromo-3-tert-butyl-5-isopropyl-benzene, these methods would provide insights into its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and thermodynamic stability of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to find the lowest energy conformation.

These calculations would yield precise bond lengths, bond angles, and dihedral angles. The steric hindrance introduced by the bulky tert-butyl and isopropyl groups at the meta positions relative to the bromine atom would significantly influence the planarity of the benzene (B151609) ring and the orientation of the alkyl substituents. The results would be presented in a table of optimized geometric parameters. Furthermore, frequency calculations would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. The calculated total electronic energy would be a measure of the molecule's stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | Value in Å |

| C-C (aromatic) | Average value in Å | |

| C-C (tert-butyl) | Average value in Å | |

| C-C (isopropyl) | Average value in Å | |

| Bond Angle | C-C-Br | Value in degrees |

| C-C-C (aromatic) | Average value in degrees |

Note: This table is illustrative as specific research data for this compound was not found.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and their Role in Reactivity

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO would likely be localized on the electron-rich benzene ring and the bromine atom, indicating these are the probable sites for electrophilic attack. The LUMO would be expected to be distributed over the aromatic ring, suggesting its role in accepting electrons during nucleophilic reactions. A smaller HOMO-LUMO gap would imply higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Calculated Value |

| LUMO | Calculated Value |

Note: This table is illustrative as specific research data for this compound was not found.

Electrostatic Potential Surface (EPS) Analysis for Understanding Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, the MEP surface would likely show a region of negative potential around the bromine atom due to its lone pairs of electrons, making it a potential site for interaction with electrophiles. The hydrogen atoms of the alkyl groups would exhibit positive potential. The distribution of electrostatic potential on the aromatic ring would be influenced by the inductive effects of the alkyl groups and the bromine atom, providing a visual guide to the molecule's reactivity.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound, providing detailed information about transition states and reaction energetics.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

To study a chemical reaction, for instance, a nucleophilic aromatic substitution on this compound, computational methods can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for determining the reaction's activation barrier. Frequency calculations on the TS structure would yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) analysis would then be performed to connect the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. This analysis provides a detailed picture of the geometric changes that occur throughout the reaction.

Solvent Effects and Their Impact on Reaction Rates and Selectivity

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and selectivity. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant.

By performing calculations in the presence of a solvent, it is possible to determine how the energies of reactants, products, and transition states are affected by the solvent environment. For reactions involving this compound, the choice of solvent could alter the activation energy, thereby impacting the reaction rate. For example, a polar solvent might stabilize a polar transition state, accelerating the reaction. Computational studies of solvent effects would provide valuable insights for optimizing reaction conditions.

Investigation of Intermolecular Interactions and Aggregation in Reaction Media (e.g., Polybromide Clusters)

The intermolecular interactions of 1-bromo-3-tert-butyl-5-isopropylbenzene are critical in determining its physical properties, such as melting and boiling points, as well as its behavior in solution and in the solid state. Due to the presence of a bromine atom and bulky alkyl groups, a variety of non-covalent interactions are expected to play a role.

Theoretical studies on polybromine clusters themselves have identified various stable geometries, such as L-shaped and twisted structures for Br₄. nih.gov The interaction of these clusters with the aromatic substrate would be a key step in potential further bromination reactions, with the bulky tert-butyl and isopropyl groups sterically directing the approach of the brominating agent.

Furthermore, in the solid state, intermolecular interactions such as Br···Br, Br···π, and C-H···π contacts are expected to dictate the crystal packing. Studies on other brominated benzene derivatives have highlighted the importance of these interactions in the crystal lattice. nih.govscispace.comresearchgate.net For 1-bromo-3-tert-butyl-5-isopropylbenzene, the bulky alkyl groups would likely frustrate dense packing, but also provide numerous C-H donors for weak hydrogen bonds with the bromine atom or the aromatic ring of neighboring molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Density Functional Theory (DFT) is a widely used method for the prediction of NMR, IR, and UV-Vis spectra. researchgate.netresearchgate.net

For 1-bromo-3-tert-butyl-5-isopropylbenzene, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the aromatic protons would be influenced by the electronic effects of the bromine, tert-butyl, and isopropyl substituents. libretexts.org Similarly, the chemical shifts of the carbon atoms in the benzene ring and the alkyl groups could be calculated. libretexts.org These theoretical predictions, when compared with experimental spectra, can confirm the structure of the molecule and help in the assignment of ambiguous signals.

Infrared (IR) spectroscopy is another technique where computational methods can provide significant insights. By calculating the vibrational frequencies of 1-bromo-3-tert-butyl-5-isopropylbenzene, a theoretical IR spectrum can be generated. nih.gov This calculated spectrum would show characteristic peaks corresponding to C-H stretching of the aromatic ring and alkyl groups, C-C stretching vibrations, and the C-Br stretching frequency. Comparing the computed spectrum with an experimental one allows for a detailed assignment of the vibrational modes.

The following table illustrates the type of data that could be generated through computational prediction of spectroscopic parameters for 1-bromo-3-tert-butyl-5-isopropylbenzene, based on general knowledge of similar compounds.

| Spectroscopic Parameter | Predicted Value Range | Notes |

| ¹H NMR Chemical Shift (Aryl H) | 6.8 - 7.5 ppm | The exact shifts would depend on the position relative to the substituents. |

| ¹³C NMR Chemical Shift (Aryl C-Br) | 120 - 125 ppm | The carbon atom bonded to bromine is expected to be in this range. |

| ¹³C NMR Chemical Shift (Aryl C-Alkyl) | 145 - 155 ppm | Carbons bonded to the bulky alkyl groups would be significantly downfield. |

| IR Frequency (Aromatic C-H stretch) | 3000 - 3100 cm⁻¹ | Typical for aromatic C-H bonds. |

| IR Frequency (C-Br stretch) | 500 - 650 cm⁻¹ | The position is sensitive to the overall molecular structure. |

Hirshfeld Charge and Other Reactivity Indices as Predictors for Positional Selectivity

Understanding the reactivity of 1-bromo-3-tert-butyl-5-isopropylbenzene, particularly the positional selectivity in electrophilic aromatic substitution reactions, can be greatly enhanced through the use of computational reactivity indices. Hirshfeld charge analysis is a method for partitioning the electron density of a molecule among its constituent atoms. cam.ac.uk It has been shown to be a reliable descriptor of reactivity and regioselectivity in electrophilic aromatic substitutions. nih.govresearchgate.netscribd.com

For an electrophilic attack on the aromatic ring of 1-bromo-3-tert-butyl-5-isopropylbenzene, the reaction is expected to occur at the carbon atom with the highest nucleophilicity. The Hirshfeld charge on each aromatic carbon atom can be calculated, with the most negative charge indicating the most likely site for electrophilic attack. nih.govresearchgate.net Given that the tert-butyl and isopropyl groups are ortho, para-directing, and the bromine atom is also ortho, para-directing (though deactivating), the positions ortho and para to these groups would be activated. However, due to the 1,3,5-substitution pattern, the remaining aromatic positions are ortho to two substituents. The steric hindrance from the bulky tert-butyl and isopropyl groups would also play a significant role in determining the accessible positions for an incoming electrophile.

Other reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can also be employed to predict the most reactive sites. These indices provide a more nuanced view of reactivity by considering the response of the electron density to the addition or removal of an electron.

The table below provides a hypothetical example of how Hirshfeld charges could be used to predict the positional selectivity for an electrophilic attack on 1-bromo-3-tert-butyl-5-isopropylbenzene. The positions are numbered starting from the bromine atom.

| Aromatic Position | Substituents at this Position | Hypothetical Hirshfeld Charge (arbitrary units) | Predicted Reactivity |

| C2 | ortho to Br and para to tert-butyl | -0.08 | Highly reactive, but sterically hindered |

| C4 | ortho to Br and ortho to isopropyl | -0.09 | Most likely site of attack |

| C6 | para to isopropyl and ortho to tert-butyl | -0.08 | Highly reactive, but sterically hindered |

These computational approaches provide a powerful framework for understanding and predicting the chemical behavior of 1-bromo-3-tert-butyl-5-isopropylbenzene, complementing experimental studies and guiding further research.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Detailed Structural Assignment

The ¹H NMR spectrum of 1-Bromo-3-tert-butyl-5-isopropyl-benzene is predicted to display distinct signals corresponding to the aromatic and aliphatic protons. The tert-butyl group would appear as a sharp singlet, integrating to nine protons, typically in the δ 1.2-1.4 ppm range. The isopropyl group would present as a doublet for the six equivalent methyl protons and a septet for the single methine proton, a characteristic pattern for this substituent. The aromatic region would show three distinct signals, reflecting the 1,3,5-substitution pattern.

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, a total of nine distinct signals are expected: six for the aromatic carbons and three for the aliphatic carbons of the substituents. The carbon atom bonded to the bromine (C1) would be significantly shifted to a lower field (around δ 122 ppm). The carbons bearing the alkyl groups (C3 and C5) and the remaining aromatic carbons (C2, C4, C6) would also have characteristic chemical shifts. The tert-butyl group would show two signals (quaternary and methyl carbons), and the isopropyl group would show two signals (methine and methyl carbons).

Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Aromatic CH | δ 7.0-7.4 ppm (m, 3H) | δ 120-155 ppm |

| Isopropyl CH | δ 2.8-3.0 ppm (septet, 1H) | δ 33-35 ppm |

| Isopropyl CH₃ | δ 1.2-1.3 ppm (d, 6H) | δ 23-25 ppm |

| tert-Butyl CH₃ | δ 1.3-1.4 ppm (s, 9H) | δ 30-32 ppm |

Note: Predicted chemical shifts (δ) are in parts per million (ppm). Multiplicity is denoted as s (singlet), d (doublet), septet, and m (multiplet).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complex structural assembly. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the isopropyl methine proton and the isopropyl methyl protons, definitively confirming the presence of the isopropyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to, providing one-bond ¹H-¹³C correlations. sdsu.edunanalysis.com It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the aromatic proton signals to their specific aromatic carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. While less critical for this achiral molecule's basic connectivity, it could confirm the spatial relationship between the alkyl groups and the adjacent aromatic protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. nih.govresearchgate.net For the target compound with the molecular formula C₁₃H₁₉Br, HRMS can distinguish its exact mass from other molecules with the same nominal mass. Due to the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion (M⁺˙), with two peaks of nearly equal intensity separated by two mass units.

Expected HRMS Data for C₁₃H₁₉Br

| Isotopologue | Calculated Exact Mass (m/z) |

|---|---|

| C₁₃H₁₉⁷⁹Br | 254.0724 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Composition Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tdi-bi.com This technique is ideal for assessing the purity of this compound and for separating it from any structural isomers that may have formed during synthesis. umanitoba.caacs.org Different isomers will typically have different retention times in the GC column, allowing for their individual analysis by the mass spectrometer. nih.gov

The mass spectrum obtained from GC-MS provides a fragmentation pattern that serves as a molecular fingerprint. libretexts.org For alkyl-substituted bromobenzenes, characteristic fragmentation includes:

Alpha-Cleavage: The loss of a methyl group (•CH₃) from the tert-butyl or isopropyl substituent is a common and favorable fragmentation pathway. The loss of a methyl radical from the tert-butyl group would result in a stable tertiary carbocation at m/z [M-15]⁺, which is often the base peak. youtube.comthieme-connect.de

Loss of Alkyl Groups: Cleavage of the entire tert-butyl ([M-57]⁺) or isopropyl ([M-43]⁺) group can also occur.

Halogen Cleavage: The loss of the bromine radical (•Br) is another possible fragmentation pathway. youtube.com

Predicted Key Fragments in the Mass Spectrum

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |

|---|---|---|

| 254 | 256 | [M]⁺˙ (Molecular Ion) |

| 239 | 241 | [M - CH₃]⁺ |

| 197 | 199 | [M - C₄H₉]⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. openstax.org The IR spectrum of this compound would show several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the tert-butyl and isopropyl groups will show strong absorptions just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene (B151609) ring gives rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

C-H Bending: Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the aromatic ring. For a 1,3,5-trisubstituted benzene, strong absorption bands are expected in the 660-700 cm⁻¹ and 810-890 cm⁻¹ regions. libretexts.orgdocbrown.info

C-Br Stretching: The carbon-bromine bond stretch typically appears in the fingerprint region of the spectrum, at lower wavenumbers (500-600 cm⁻¹).

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (tert-butyl, isopropyl) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 890-810 | C-H Out-of-Plane Bend | 1,3,5-Trisubstitution |

| 700-660 | C-H Out-of-Plane Bend / Ring Bend | 1,3,5-Trisubstitution |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

A thorough search of crystallographic databases and the scientific literature did not yield any published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed information on its solid-state molecular conformation, bond lengths, bond angles, and crystal packing arrangement is not available.

While the determination of the crystal structure of this compound would be a standard procedure for unequivocally confirming its molecular structure and understanding its intermolecular interactions in the solid state, no such study has been publicly reported.

Advanced Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Similarly, specific, validated analytical methods for the separation and quantification of this compound using advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are not described in the available literature.

Although these techniques are fundamental for assessing the purity of synthetic compounds and for quantitative analysis, no publications provide detailed experimental conditions such as the specific column, mobile phase composition, flow rate, and detection parameters for an established HPLC method, nor the column type, temperature program, and detector specifics for a GC method tailored to this particular compound. Without access to such research findings, data tables illustrating retention times, resolution, and quantification limits cannot be generated.

Applications As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Construction of Complex Polyaromatic and Heterocyclic Frameworks

The sterically demanding nature of the 3-tert-butyl-5-isopropylphenyl moiety, readily generated from 1-Bromo-3-tert-butyl-5-isopropyl-benzene, makes it an excellent building block for the synthesis of complex molecules where steric bulk is a desired feature.

Biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. chemrevlett.com Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the most common methods for their synthesis. nih.govnih.gov

In a typical Suzuki-Miyaura reaction, an aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net this compound can serve as the aryl halide partner. Alternatively, it can be converted first to its corresponding boronic acid (via lithiation and reaction with a borate (B1201080) ester) and then coupled with another aryl halide. These reactions lead to the formation of biaryls containing the sterically hindered 1,1'-bis(3-tert-butyl-5-isopropylphenyl) core or related structures. The significant steric hindrance provided by the tert-butyl and isopropyl groups can influence the rotational barrier around the biaryl bond, a key feature in the design of atropisomers. acs.org A similar strategy has been employed in the synthesis of 1,3,5-trisarylbenzenes, where various aryl groups are attached to a central benzene (B151609) ring using sequential Suzuki couplings. rsc.org

Axially chiral biaryls are a critical class of ligands for asymmetric catalysis, where the chirality arises from hindered rotation around the single bond connecting the two aryl rings. acs.org The synthesis of these ligands often requires the introduction of bulky substituents at the ortho-positions of the biaryl backbone to create a high barrier to rotation.

The 3-tert-butyl-5-isopropylphenyl group is an ideal candidate for this purpose. By incorporating this bulky fragment into a biaryl structure, for example, in the 3,3'-positions of a biphenyl (B1667301) or binaphthyl core, it is possible to create a sterically crowded environment. This steric clash is essential for restricting free rotation and enabling the isolation of stable, enantiomerically pure atropisomers. nih.gov These resulting chiral ligands, often phosphine (B1218219) or diol derivatives, can then be coordinated to transition metals to form highly effective asymmetric catalysts for a variety of chemical transformations. nih.govsigmaaldrich.com

Utilization in the Synthesis of Scaffolds with Unique Structural Features

The introduction of bulky and lipophilic groups like tert-butyl and isopropyl can dramatically alter the physical and chemical properties of a molecule. They can enhance solubility in nonpolar solvents, influence solid-state packing, and create well-defined cavities and pockets within a larger molecular framework.

This compound serves as a precursor to introduce the bulky 3,5-disubstituted phenyl unit into larger, more complex systems. For instance, it can be used to construct polycyclic aromatic hydrocarbons (PAHs) or complex heterocyclic systems where the steric bulk is intended to prevent π-stacking, thereby tuning the material's photophysical properties for applications in organic electronics. Similarly, in supramolecular chemistry, these bulky groups can act as "steric directors," influencing the assembly of molecules into specific architectures or preventing undesirable aggregation. Research into sterically hindered phenol (B47542) functionalized monomers for polymerization has shown how such bulky groups can be incorporated to control polymer properties. researchgate.net The synthesis of bis-heterocycles using Grignard reagents derived from substituted haloaromatics further illustrates the utility of such building blocks in creating complex molecular structures. nih.gov

Derivatization to Other Halogenated Aromatic Compounds

While "this compound" serves as a valuable synthetic intermediate in its own right, its utility can be significantly expanded by converting the bromine substituent into other halogens. Such transformations pave the way for a broader range of subsequent reactions and the synthesis of novel molecules with distinct properties. The derivatization of this sterically hindered aryl bromide into its chloro, iodo, and fluoro analogues can be achieved through several established organometallic and halogen exchange methodologies.

The primary strategies for these conversions typically involve the initial formation of a more reactive organometallic intermediate, such as an organolithium or a Grignard reagent, from the parent aryl bromide. These intermediates can then be quenched with an appropriate electrophilic halogenating agent to yield the desired halogenated aromatic compound.

One of the most powerful methods for replacing an aryl bromine is through a lithium-halogen exchange reaction. wikipedia.org This reaction is typically fast and efficient, even at low temperatures. scribd.comharvard.edu In the case of "this compound," treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, would generate the corresponding aryllithium species. This highly nucleophilic intermediate can then be reacted with a suitable electrophilic halogen source. For instance, reaction with hexachloroethane (B51795) or N-chlorosuccinimide can introduce a chlorine atom, while reaction with iodine or 1,2-diiodoethane (B146647) would yield the iodo derivative.

Another versatile approach involves the formation of a Grignard reagent. wisc.eduwikipedia.org The reaction of "this compound" with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) would produce the corresponding arylmagnesium bromide. wisc.edu This Grignard reagent, while less reactive than the aryllithium counterpart, is still a potent nucleophile. Subsequent reaction with an electrophilic halogenating agent can then install the desired halogen. For example, reaction with chlorine gas or N-chlorosuccinimide would afford the chloro derivative, and treatment with iodine would yield the iodo analogue.

The synthesis of the corresponding fluoro derivative is often more challenging and may require specialized reagents. While direct fluorination of the aryllithium or Grignard reagent can be attempted with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI), these reactions can sometimes be low-yielding.

The following table summarizes the potential derivatization reactions of "this compound" into other halogenated aromatic compounds based on established synthetic methodologies for structurally related compounds. It is important to note that the specific reaction conditions and yields for these transformations on this particular substrate may require optimization.

Interactive Data Table: Hypothetical Derivatization of this compound

| Target Compound | Synthetic Strategy | Key Reagents | General Reaction Conditions |

| 1-Chloro-3-tert-butyl-5-isopropyl-benzene | Lithium-Halogen Exchange followed by Chlorination | 1. n-Butyllithium or tert-Butyllithium2. Hexachloroethane or N-chlorosuccinimide | Low temperature (e.g., -78 °C) in an inert solvent (e.g., THF, diethyl ether) |

| 1-Chloro-3-tert-butyl-5-isopropyl-benzene | Grignard Reaction followed by Chlorination | 1. Magnesium turnings2. Chlorine gas or N-chlorosuccinimide | Anhydrous ethereal solvent (e.g., THF, diethyl ether) |

| 1-Iodo-3-tert-butyl-5-isopropyl-benzene | Lithium-Halogen Exchange followed by Iodination | 1. n-Butyllithium or tert-Butyllithium2. Iodine (I₂) or 1,2-diiodoethane | Low temperature (e.g., -78 °C) in an inert solvent (e.g., THF, diethyl ether) |

| 1-Iodo-3-tert-butyl-5-isopropyl-benzene | Grignard Reaction followed by Iodination | 1. Magnesium turnings2. Iodine (I₂) | Anhydrous ethereal solvent (e.g., THF, diethyl ether) |

| 1-Fluoro-3-tert-butyl-5-isopropyl-benzene | Lithium-Halogen Exchange followed by Fluorination | 1. n-Butyllithium or tert-Butyllithium2. N-Fluorobenzenesulfonimide (NFSI) | Low temperature (e.g., -78 °C) in an inert solvent (e.g., THF, diethyl ether) |

These transformations underscore the role of "this compound" as a versatile precursor in advanced organic synthesis, enabling access to a wider array of substituted aromatic compounds for various research and development applications. The choice of method would depend on the desired halogen, the scale of the reaction, and the compatibility of the reagents with other functional groups that might be present in more complex derivatives.

Future Research Directions and Emerging Avenues

Development of More Sustainable and Green Synthetic Protocols for Bromination

Traditional bromination methods often rely on elemental bromine, which is hazardous and generates stoichiometric amounts of corrosive hydrogen bromide gas. Future research should focus on developing greener alternatives for the synthesis of 1-Bromo-3-tert-butyl-5-isopropyl-benzene from its precursor, 1,3-di-tert-butyl-5-isopropyl-benzene.

Promising avenues include oxidative bromination techniques that utilize safer bromine sources and generate less waste. One such approach involves the use of hydrogen peroxide (H₂O₂) as a clean oxidant with hydrobromic acid (HBr) or alkali metal bromides like potassium bromide (KBr). rsc.orgrsc.org These systems can generate the active brominating species in situ, minimizing the handling of elemental bromine and producing water as the primary byproduct. rsc.orgrsc.org Vanadium- and molybdenum-based catalysts have shown efficacy in two-phase bromination procedures using KBr and H₂O₂, offering a potential route for sustainable synthesis that could be adapted for sterically hindered substrates. researchgate.net

Furthermore, the use of ionic liquids as catalysts or reaction media presents another green alternative. For instance, transition-metal-free aerobic bromination promoted by a catalytic amount of an ionic liquid has been established for various aromatic substrates. nih.govnih.gov Adapting such a system for the synthesis of this compound could offer high efficiency, controllable selectivity, and the potential for catalyst recycling. nih.govnih.gov

A comparative overview of traditional versus potential green protocols is presented below.

Table 1: Comparison of Bromination Protocols

| Feature | Traditional Protocol (e.g., Br₂) | Proposed Green Protocol (e.g., H₂O₂/KBr) |

|---|---|---|

| Bromine Source | Elemental Bromine (Br₂) | Potassium Bromide (KBr) |

| Oxidant | None (direct electrophilic substitution) | Hydrogen Peroxide (H₂O₂) |

| Primary Byproduct | Hydrogen Bromide (HBr) | Water (H₂O) |

| Safety Concerns | High (toxic, corrosive reagent) | Moderate (safer reagents) |

| Atom Economy | Lower | Higher |

| Catalyst | Lewis acid (optional) | Transition metal or organocatalyst |

Future investigations would need to optimize reaction conditions (temperature, catalyst loading, solvent) to overcome the steric hindrance imposed by the bulky alkyl groups and achieve high regioselectivity and yield.

Exploration of Photocatalytic and Electrocatalytic Approaches for Aryl Bromination

Photocatalysis and electrocatalysis represent cutting-edge fields in organic synthesis that offer mild and highly selective reaction pathways, often proceeding under ambient temperature and pressure. These methods replace harsh chemical reagents with light or electricity, respectively, aligning with the principles of green chemistry.

Visible-light photoredox catalysis can generate bromine radicals or electrophilic bromine species from simple bromide sources under exceptionally mild conditions. Future studies could explore the use of organic dyes or metal complexes as photocatalysts to mediate the C-H bromination of 1,3-di-tert-butyl-5-isopropyl-benzene. This approach could provide a high degree of control and selectivity, potentially minimizing the formation of poly-brominated byproducts that can arise under harsher thermal conditions.

Electrocatalysis offers another powerful tool for sustainable synthesis. researchgate.netresearchgate.netacs.org Electrochemical methods can generate the active brominating agent (e.g., Br⁺) at an electrode surface from simple bromide salts, avoiding the use of stoichiometric chemical oxidants. mdpi.comnih.gov A particularly attractive strategy is paired electrolysis, where valuable chemical transformations occur at both the anode and the cathode, maximizing energy efficiency. researchgate.netacs.org Research into the electrochemical bromination of 1,3-di-tert-butyl-5-isopropyl-benzene could focus on optimizing electrode materials, supporting electrolytes, and reaction media to achieve high current efficiency and product yield. nih.gov These techniques hold the promise of highly controlled, reagent-minimal syntheses.

Detailed Investigations into the Role of Steric Bulk in Novel Catalytic Systems

The tert-butyl and isopropyl groups in this compound exert significant steric influence, which is a critical factor in its reactivity. This steric congestion can be harnessed to control selectivity in catalytic cross-coupling reactions, where the compound would serve as a substrate.

Future research should systematically investigate how the steric hindrance of this molecule affects the efficiency of various palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. researchgate.netrsc.orgorganic-chemistry.org The bulky substituents can favor the formation of specific catalyst-substrate complexes, potentially leading to unusual reactivity or selectivity. For example, the use of sterically demanding phosphine (B1218219) ligands on the palladium center could have a synergistic or antagonistic effect with the substrate's own bulk. researchgate.netrsc.org

Kinetic studies comparing the reaction rates of this compound with less hindered aryl bromides would provide quantitative data on the steric impact. rsc.org Computational studies, using Density Functional Theory (DFT), can model the transition states of these reactions to elucidate the precise nature of the steric interactions between the substrate, catalyst, and coupling partner. nih.gov A kinetic and computational study on the bromination of the analogous 1,3,5-tri-tert-butylbenzene (B73737) has already demonstrated that bulky substituents can lead to unusual, high-order reaction kinetics due to the formation of clustered polybromide transition states. rsc.org Similar investigations on this compound could reveal new mechanistic insights into electrophilic aromatic substitution and its subsequent catalytic applications.

Table 2: Steric Parameters of Substituents

| Substituent | Taft Steric Parameter (Es) | van der Waals Radius (Å) of Key Atom |

|---|---|---|

| Hydrogen | 1.24 | 1.20 |

| Methyl | 0.00 | 2.00 (Carbon) |

| Isopropyl | -0.47 | 2.00 (Carbon) |

| tert-Butyl | -1.54 | 2.00 (Carbon) |

Understanding these steric effects in detail will enable the rational design of new catalytic systems specifically tailored for challenging, sterically encumbered substrates. rsc.org

Integration of this compound into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, and improved scalability. uco.es Given that bromination reactions can be highly exothermic, transitioning the synthesis of this compound to a continuous flow process is a logical and important research direction. uco.es

A future research goal would be to design a continuous flow reactor for the bromination of 1,3-di-tert-butyl-5-isopropyl-benzene. This could involve pumping a solution of the substrate and a green brominating agent (e.g., H₂O₂/HBr) through a heated or photochemically irradiated microreactor or packed-bed reactor. researchgate.net The use of a solid-supported catalyst or brominating agent within the reactor could simplify purification, allowing for an integrated synthesis and workup process.

Theoretical and Experimental Studies of its Behavior in Host-Guest Chemistry or Supramolecular Assemblies

The non-polar, sterically hindered nature of this compound makes it an intriguing candidate for study as a "guest" molecule in host-guest chemistry. wikipedia.org Supramolecular hosts, such as cyclodextrins, calixarenes, and cucurbiturils, possess hydrophobic cavities capable of encapsulating guest molecules, driven by non-covalent interactions like van der Waals forces and the hydrophobic effect. nih.govnih.govrsc.org

Future experimental work could involve characterizing the formation of inclusion complexes between this compound and various macrocyclic hosts. Techniques such as Nuclear Magnetic Resonance (NMR) titration, Isothermal Titration Calorimetry (ITC), and X-ray crystallography could be employed to determine the binding affinity, thermodynamics, and structure of these host-guest assemblies. rsc.org

Theoretical studies, using molecular dynamics simulations and quantum chemical calculations, can complement these experiments by providing detailed insights into the forces driving complexation and the preferred orientation of the guest within the host cavity. Analogous studies on benzene-1,3,5-tricarboxamide (B1221032) derivatives have shown how subtle structural changes influence the formation of complex supramolecular polymers. tue.nlacs.orgtue.nl Similar investigations could reveal how the unique steric and electronic profile of this compound dictates its self-assembly or interaction with host molecules. figshare.com These fundamental studies could pave the way for applications in areas such as molecular sensing, controlled release systems, or the construction of novel supramolecular materials. researchgate.net

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-Bromo-3-tert-butyl-5-isopropyl-benzene to ensure regioselectivity?

- Methodological Answer : Regioselective bromination can be achieved using directed ortho-metalation or electrophilic aromatic substitution. For bulky substituents like tert-butyl and isopropyl, steric hindrance may direct bromination to the para position relative to existing groups. A reported method involves using CuBr or HBr with controlled temperature (0–20°C) in acetic acid, as seen in analogous brominated aromatic systems . Optimize reaction time and stoichiometry to minimize byproducts.

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer : High-purity isolation can be achieved via fractional distillation (boiling point ~220–240°C, based on tert-butyl-substituted analogs ) or column chromatography using silica gel with hexane/ethyl acetate gradients. Purity validation via GC or HPLC (>95% purity criteria, as in ) is recommended.

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- NMR : H NMR will show distinct signals for tert-butyl (δ ~1.3 ppm, singlet) and isopropyl (δ ~1.2–1.4 ppm, multiplet) groups. Aromatic protons exhibit splitting patterns dependent on substitution .

- Mass Spectrometry : High-resolution MS confirms molecular weight (CHBr, calc. 270.06 g/mol).

- X-ray Crystallography : Use SHELX software for structure refinement, particularly for resolving steric effects in crystal packing .

Advanced Research Questions

Q. How do steric effects from tert-butyl and isopropyl groups influence reaction pathways?

- Methodological Answer : Steric hindrance reduces accessibility to the aromatic ring, favoring reactions at less hindered positions (e.g., para to substituents). For Suzuki couplings, use Pd catalysts with bulky ligands (e.g., SPhos) to enhance reactivity. Kinetic studies comparing tert-butyl analogs (e.g., 1-Bromo-4-tert-butylbenzene ) can guide optimization.

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?

- Methodological Answer : Apply SHELXL’s twin refinement tools for handling twinned data. For disorder caused by flexible substituents, use restraints (DFIX, FLAT) during refinement. Validate with residual density maps and R-factor convergence (see SHELX case studies ).

Q. What strategies mitigate bromine displacement during functionalization reactions?

- Methodological Answer : Protect the bromide via temporary directing groups or employ transition-metal catalysis (e.g., Ni/Photoredox systems) to retain the bromine for downstream coupling. For example, meta-substituted analogs like 1-Bromo-3,5-bis(trifluoromethyl)benzene show stability under Ullmann conditions .

Q. How to address conflicting NMR data in structurally similar derivatives?

- Methodological Answer : Use 2D NMR (HSQC, NOESY) to resolve overlapping signals. Compare with databases of tert-butyl- and isopropyl-substituted aromatics (e.g., 1-Bromo-3,5-dimethylbenzene ). Contradictions in coupling constants may indicate conformational flexibility or impurities .

Q. What are potential applications in medicinal chemistry or materials science?

- Methodological Answer : The tert-butyl and isopropyl groups enhance lipophilicity, making the compound a candidate for drug delivery systems or as a precursor to bioactive molecules (e.g., analogs of 2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene, used in flavor enhancement ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.